molecular formula C17H23NO6 B554404 Z-Glu(OtBu)-OH CAS No. 3886-08-6

Z-Glu(OtBu)-OH

Cat. No.: B554404
CAS No.: 3886-08-6
M. Wt: 337,37 g/mole
InChI Key: GLMODRZPPBZPPB-ZDUSSCGKSA-N
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Description

Z-Glu(OtBu)-OH, also known as N-benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in organic synthesis and peptide chemistry as a protecting group for the carboxyl group of glutamic acid. Its chemical formula is C17H23NO6, and it has a molecular weight of 337.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Glu(OtBu)-OH is typically prepared through an esterification reaction. The process involves mixing glutamic acid with benzyl alcohol and tert-butyl alcohol in a suitable solvent. An esterification catalyst, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is then added to facilitate the reaction. The reaction is carried out for a specific period, after which the product is obtained through filtration or extraction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Z-Glu(OtBu)-OH undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

    Deprotection: The protecting groups can be removed to regenerate the free glutamic acid.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Substitution: Requires nucleophilic reagents and appropriate solvents.

    Deprotection: Achieved using hydrogenation or acidic conditions.

Major Products Formed

    Hydrolysis: Produces L-glutamic acid and tert-butyl alcohol.

    Substitution: Yields various substituted derivatives depending on the reagents used.

    Deprotection: Results in the formation of free L-glutamic acid.

Scientific Research Applications

Z-Glu(OtBu)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and organic reactions.

    Biology: Helps in studying the structure and function of proteins by protecting specific amino acid residues.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the synthesis of complex organic molecules and polymers

Mechanism of Action

The primary function of Z-Glu(OtBu)-OH is to protect the carboxyl group of glutamic acid during chemical reactions. The benzyl and tert-butyl groups prevent unwanted reactions at the carboxyl site, allowing selective modifications at other positions. The protecting groups can be removed under specific conditions, regenerating the free glutamic acid for further use .

Comparison with Similar Compounds

Similar Compounds

    Z-Glu(OtBu)-OSu: N-benzyloxycarbonyl-L-glutamic acid N-hydroxysuccinimide ester.

    Z-Glu(OtBu)-OMe: N-benzyloxycarbonyl-L-glutamic acid methyl ester.

Uniqueness

Z-Glu(OtBu)-OH is unique due to its specific protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMODRZPPBZPPB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3886-08-6
Record name 5-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3886-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-butyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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